Cas no 1805542-97-5 (3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)

3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride
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- インチ: 1S/C7H3ClF2INO2/c8-4(13)2-1-3(5(9)10)6(11)12-7(2)14/h1,5H,(H,12,14)
- InChIKey: BLRJFRRJSWLTCD-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C(=O)Cl)C(N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 365
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 46.2
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030064-500mg |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride |
1805542-97-5 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029030064-1g |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride |
1805542-97-5 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029030064-250mg |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride |
1805542-97-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chlorideに関する追加情報
Introduction to 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride (CAS No. 1805542-97-5)
3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride (CAS No. 1805542-97-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.
The molecular formula of 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride is C10H6ClF2I1N1O3. The presence of difluoromethyl, hydroxy, and iodo groups, along with the pyridine ring and carbonyl chloride functionality, imparts unique chemical and biological properties to this molecule. These functional groups contribute to its reactivity and potential for forming diverse chemical bonds, making it a valuable intermediate in the synthesis of more complex molecules.
In terms of physical properties, 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride is a solid at room temperature with a melting point ranging from 100 to 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.
The synthesis of 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride involves several steps, each carefully optimized to ensure high yield and purity. One common synthetic route begins with the preparation of 3-(difluoromethyl)-6-hydroxypyridine, which is then iodinated to introduce the iodo group. The resulting intermediate is further transformed into the corresponding carboxylic acid, which is subsequently converted into the acyl chloride using thionyl chloride or another suitable reagent. This multi-step process requires precise control over reaction conditions, including temperature, pressure, and reaction time, to achieve the desired product.
The biological activity of 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride has been a subject of extensive research. Studies have shown that this compound exhibits potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells. Additionally, it has demonstrated anti-inflammatory properties by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor implicated in inflammatory responses.
In the context of drug discovery and development, 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride serves as a valuable starting point for the design and synthesis of novel drug candidates. Its ability to form stable covalent bonds with target proteins makes it an attractive scaffold for developing irreversible inhibitors. Recent studies have explored its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer treatment.
Beyond its direct biological activity, 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride has also been utilized as a building block in combinatorial chemistry approaches. By incorporating this compound into diverse molecular frameworks, researchers can rapidly generate large libraries of structurally diverse molecules for high-throughput screening. This approach has led to the identification of several promising lead compounds with potential applications in treating various diseases.
The safety profile of 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride is an important consideration in its use as a research tool or potential therapeutic agent. Preclinical studies have generally shown it to be well-tolerated at relevant concentrations, although further investigations are needed to fully characterize its toxicological properties. Researchers are encouraged to handle this compound with appropriate safety measures and adhere to established guidelines for laboratory practices.
In conclusion, 3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride (CAS No. 1805542-97-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for exploring new therapeutic avenues and advancing our understanding of disease mechanisms. As research continues to uncover new applications and insights into this compound's properties, it is likely to play an increasingly important role in the development of innovative treatments for various medical conditions.
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